N-(4-Ethoxybenzyl)cyclopropanamine is a crucial intermediate in synthesizing Ticagrelor [], a medication used to prevent blood clots in individuals with a history of heart attacks or severe chest pain. Ticagrelor belongs to a class of drugs called P2Y12 inhibitors [], which work by preventing the formation of blood clots.
N-(4-ethoxybenzyl)cyclopropanamine can be synthesized through various organic reactions involving cyclopropane derivatives and substituted benzylamines. It is classified as an organic compound with the molecular formula and a molecular weight of approximately 189.25 g/mol. The compound's structure features a cyclopropane ring bonded to an amine group, which contributes to its reactivity and potential applications in pharmaceuticals.
The synthesis of N-(4-ethoxybenzyl)cyclopropanamine typically involves the following steps:
The compound features:
N-(4-ethoxybenzyl)cyclopropanamine may participate in various chemical reactions:
The mechanisms involved often include:
N-(4-ethoxybenzyl)cyclopropanamine has potential applications in:
This compound represents a promising area for future research due to its unique structural characteristics and potential applications in drug development.
N-(4-Ethoxybenzyl)cyclopropanamine is a synthetically accessible small-molecule amine featuring a cyclopropane ring conjugated with a 4-ethoxy-substituted benzyl group. Its chemical structure combines the stereoelectronic properties of a strained aliphatic ring with the aromatic character of a para-alkoxybenzyl moiety. This dual functionality enables unique applications in drug design, particularly as a bioisostere or conformational constraint element [2] [6].
The compound exhibits systematic chemical identifiers and structural features:
Systematic Name:
Alternative Designations:
Molecular Formula: C₁₂H₁₇NOMolecular Weight: 191.27 g/mol [1] [6]
Key Identifiers:
Structural Characteristics:
Table 1: Physicochemical Profile
Property | Value | Measurement Context |
---|---|---|
LogP (Predicted) | 2.3 ± 0.5 | ALOGPs estimation [7] |
Hydrogen Bond Acceptors | 2 (amine N, ethoxy O) | PubChem descriptor [1] |
Hydrogen Bond Donors | 1 (amine H) | PubChem descriptor [1] |
Rotatable Bonds | 5 | IUPAC definition |
The synthesis of N-benzylcyclopropanamine derivatives emerged from classical amination methodologies:
Early routes employed condensation of 4-ethoxybenzaldehyde with cyclopropylamine under reducing conditions (NaBH₄, NaBH₃CN). This method provided moderate yields (50–70%) but suffered from over-alkylation byproducts [4].
Improved protocols adapted Fukuyama’s sulfonamide methodology:
Table 2: Synthetic Evolution Timeline
Era | Primary Method | Yield Range | Key Limitation |
---|---|---|---|
1970–1990 | Direct N-alkylation | 30–45% | Polyalkylation |
1990–2010 | Reductive amination | 50–70% | Diastereoselectivity issues |
Post-2010 | Auxiliary-assisted (e.g., sulfonamide) | 80–95% | Requires protecting group steps |
Industrial-scale synthesis now utilizes continuous-flow hydrogenation with heterogeneous catalysts (Pd/C, Ni), achieving >90% conversion with minimized purification needs [4].
The compound’s value stems from three key attributes:
The cyclopropyl group serves as a privileged structural motif:
The cyclopropane’s rigid geometry locks rotatable bonds:
Commercial availability (95% purity, Sigma-Aldrich/ChemBridge) enables broad derivatization [3] [6]:
Table 3: Bioisosteric Applications of Cyclopropane-Containing Motifs
Targeted Group | Example Replacement | Property Change | Therapeutic Application |
---|---|---|---|
isopropyl | Cyclopropyl | ↓LogP, ↑metabolic stability | VHL ligands [2] |
2-aminopyridine | N-(carbonyl-cyclopropyl) | ↓Molecular weight, ↓hERG risk | BTK inhibitors [2] |
morpholine | Tetrahydro-2H-cyclopropyl ether | Maintained H-bond capacity | PI3K/mTOR inhibitors [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0